2,2-difluoro-octahydro-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-octahydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H13F2NO and a molecular weight of 177.19 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-octahydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the reaction of o-aminophenols with phenacyl bromides in the presence of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium . This method is efficient and environmentally friendly, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of ionic liquids as solvents is particularly advantageous due to their recyclability and low environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-octahydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-octahydro-2H-1,4-benzoxazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-difluoro-octahydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-2H-1,4-benzoxazine: A similar compound with a different substitution pattern.
3,4-Dihydro-2H-1,4-benzoxazine: Another related compound with different chemical properties.
Uniqueness
2,2-Difluoro-octahydro-2H-1,4-benzoxazine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H13F2NO |
---|---|
Molekulargewicht |
177.19 g/mol |
IUPAC-Name |
2,2-difluoro-3,4,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h6-7,11H,1-5H2 |
InChI-Schlüssel |
ZEHMGTRNJUXYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)NCC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.